

# Spectroscopic Profile of 3-(Aminomethyl)-5-chloropyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3-(Aminomethyl)-5-chloropyridine

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This technical guide provides a detailed overview of the expected spectroscopic data for the compound **3-(Aminomethyl)-5-chloropyridine**. Due to the limited availability of published experimental spectra for this specific molecule, the data presented herein is a predictive analysis based on the known spectral characteristics of structurally related compounds, including 3-(aminomethyl)pyridine and 3-chloropyridine. This document is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and similar molecules.

## Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-(Aminomethyl)-5-chloropyridine**. These values are estimations derived from the analysis of its constituent functional groups and the influence of the chlorine substituent on the pyridine ring.

### Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.5	Singlet	1H	H-2 (Pyridine)
~7.7	Singlet	1H	H-4 (Pyridine)
~8.4	Singlet	1H	H-6 (Pyridine)
~3.9	Singlet	2H	-CH <sub>2</sub> - (Aminomethyl)
~1.6 (broad)	Singlet	2H	-NH <sub>2</sub> (Amino)

Note: Chemical shifts are referenced to a standard internal solvent peak. The broadness of the -NH<sub>2</sub> peak is due to quadrupole broadening and potential hydrogen exchange.

**Table 2: Predicted <sup>13</sup>C NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~148	C-2 (Pyridine)
~138	C-3 (Pyridine)
~135	C-4 (Pyridine)
~132	C-5 (Pyridine)
~147	C-6 (Pyridine)
~45	-CH <sub>2</sub> - (Aminomethyl)

**Table 3: Predicted IR Absorption Bands**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Medium, Broad	N-H stretch (Amine)
3100-3000	Medium	C-H stretch (Aromatic)
2950-2850	Medium	C-H stretch (Aliphatic)
1600-1580	Strong	C=N stretch (Pyridine ring)
1470-1430	Strong	C=C stretch (Pyridine ring)
1100-1000	Strong	C-Cl stretch

**Table 4: Predicted Mass Spectrometry Data**

m/z	Interpretation
142/144	Molecular ion peak [M] <sup>+</sup> (due to <sup>35</sup> Cl and <sup>37</sup> Cl isotopes)
125/127	[M-NH <sub>3</sub> ] <sup>+</sup>
107	[M-Cl] <sup>+</sup>
77	[Pyridine] <sup>+</sup> fragment

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These methodologies are standard practices in organic compound characterization.

## NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **3-(Aminomethyl)-5-chloropyridine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).[\[1\]](#)

- The sample is thoroughly mixed to ensure homogeneity.[1]

#### Data Acquisition:

- The NMR tube is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
- The magnetic field is locked onto the deuterium signal of the solvent.[1]
- Shimming is performed to optimize the homogeneity of the magnetic field.[1][2]
- For  $^1\text{H}$  NMR, a standard one-dimensional proton experiment is run. For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is typically used.
- A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[2]

## IR Spectroscopy

#### Sample Preparation (Thin Solid Film Method):

- A small amount of solid **3-(Aminomethyl)-5-chloropyridine** (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[2]
- One drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[2]
- The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

#### Data Acquisition:

- The salt plate is placed in the sample holder of an FTIR spectrometer.[2]
- A background spectrum of the clean salt plate is recorded.
- The infrared spectrum of the sample is then recorded. The instrument measures the absorption of infrared radiation at different frequencies.[3][4]

## Mass Spectrometry

#### Sample Preparation:

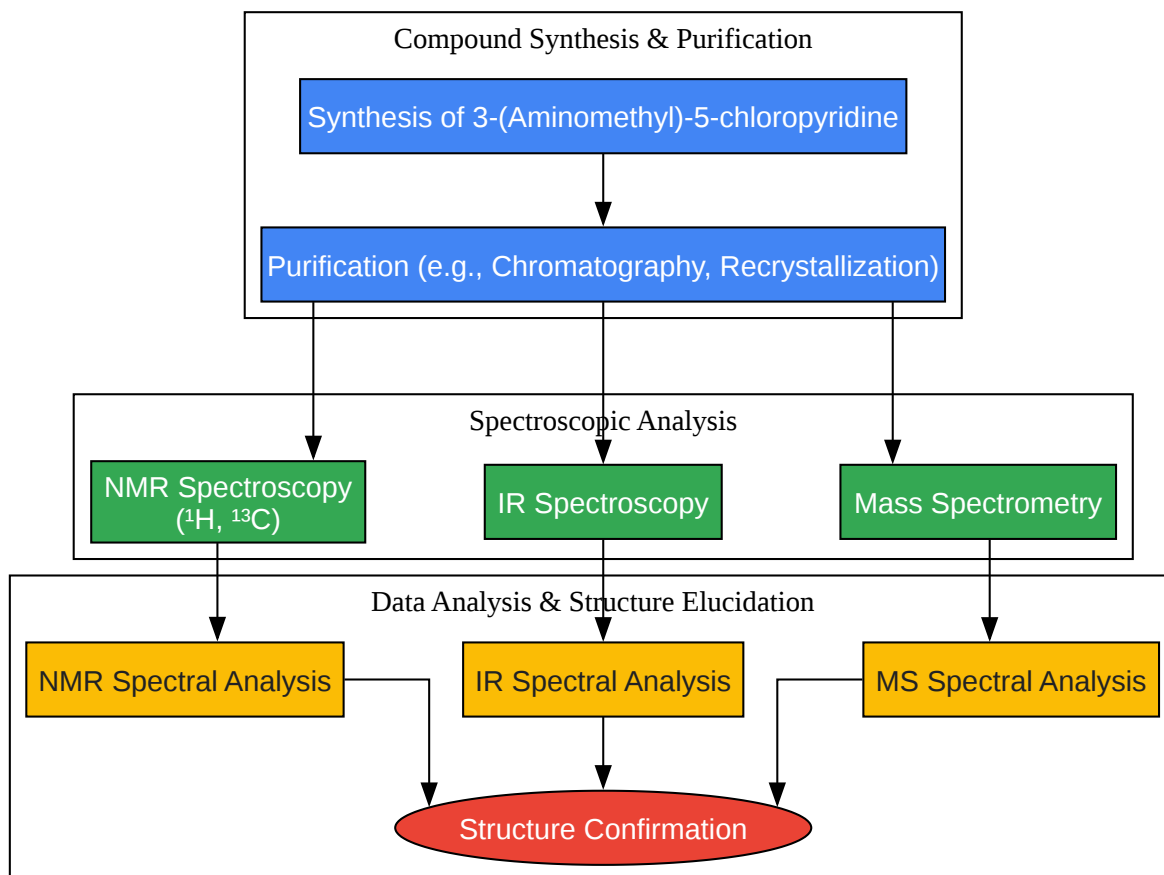
- A dilute solution of **3-(Aminomethyl)-5-chloropyridine** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- For some ionization techniques, the sample may be mixed with a matrix solution.

#### Data Acquisition:

- The sample is introduced into the mass spectrometer.
- The molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). This process generates charged molecules or fragments.<sup>[5]</sup>
- The ions are then separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer.<sup>[5]</sup>
- A detector records the abundance of each ion, generating a mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **3-(Aminomethyl)-5-chloropyridine**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **3-(Aminomethyl)-5-chloropyridine**.

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